molecular formula C14H8ClFO4 B6406071 3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid CAS No. 1261898-29-6

3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid

Cat. No.: B6406071
CAS No.: 1261898-29-6
M. Wt: 294.66 g/mol
InChI Key: SSZIALBAEBJGOD-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid (CAS: 1261974-00-8) is a biphenyl dicarboxylic acid derivative featuring a fluorine atom at the 5-position of one phenyl ring and a chlorine atom at the 5-position of the adjacent phenyl ring. Its molecular formula is C₁₄H₈ClFO₄, with a molecular weight of 306.67 g/mol. It is primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly for designing ligands in metal-organic frameworks (MOFs) or bioactive molecules .

Properties

IUPAC Name

3-(3-carboxy-5-chlorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-11-3-7(1-9(4-11)13(17)18)8-2-10(14(19)20)6-12(16)5-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZIALBAEBJGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690910
Record name 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-29-6
Record name 5-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by carboxylation and fluorination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, often incorporating advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms in the compound can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological pathways and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in halogen placement, substituent types, or functional groups. Key comparisons include:

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid C₁₄H₈ClFO₄ –COOH, –F (5-position), –Cl (5-position) Intermediate for pharmaceuticals; MOF ligand design
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid C₁₄H₈FNO₆ –NO₂ (instead of –Cl) Higher reactivity (nitro group); used in drug synthesis
4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic acid C₁₄H₈ClFO₄ –Cl (2-position vs. 5-position) Altered steric effects; impacts coordination geometry
5-Fluoro-5'-nitro-[1,1'-biphenyl]-3,3'-dicarboxylic acid C₁₄H₈FNO₆ –NO₂, –F, –COOH Enhanced acidity; catalyst in organic reactions
3-(4-Carboxy-3-fluorophenyl)-5-methoxybenzoic acid C₁₅H₁₁FO₅ –OCH₃ (electron-donating group) Improved solubility in non-polar solvents

Key Observations :

  • Halogen Placement : Chlorine at the 5-position (meta) vs. 2-position (ortho) alters steric hindrance and electronic effects, influencing binding affinity in coordination complexes .
  • Functional Groups: Replacing –Cl with –NO₂ (nitro) increases electrophilicity, making the compound more reactive in coupling reactions .
  • Electron-Donating Groups : Methoxy (–OCH₃) substituents enhance solubility but reduce acidity compared to –COOH derivatives .

Physicochemical Properties

  • Acidity : The dual –COOH groups result in a pKa ~2.5–3.0, comparable to 5-fluoro-5'-nitro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (pKa ~2.8) .
  • Solubility: Soluble in DMSO and methanol but insoluble in hexane. The methoxy analogue shows improved solubility in dichloromethane .
  • Thermal Stability : Decomposes above 230°C, similar to nitro derivatives (melting point: 230–235°C, ) .

Biological Activity

3-(3-Carboxy-5-fluorophenyl)-5-chlorobenzoic acid is a compound of interest due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a carboxylic acid group, a fluorine atom, and a chlorine atom, which contribute to its biological activity. The presence of these functional groups can enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) that indicates potent activity against specific tumor types.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10.2
HepG2 (Liver)15.6
HCT116 (Colorectal)12.4

The compound's mechanism of action involves the induction of apoptosis in cancer cells, mediated through the activation of caspases and the modulation of key signaling pathways associated with cell survival and proliferation.

Antiangiogenic Effects

In addition to its anticancer properties, this compound has shown promising antiangiogenic effects. By inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), it disrupts the formation of new blood vessels that tumors rely on for growth.

Table 2: Inhibition of VEGFR-2 by this compound

CompoundIC50 (µM)Reference
This compound0.54
Sunitinib0.039

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. Docking studies suggest that the compound forms hydrogen bonds with critical amino acids in the active site of VEGFR-2, thereby inhibiting its function and leading to reduced angiogenesis.

Case Studies

Several case studies have investigated the effects of this compound in vivo:

  • Mouse Model Study : A study utilizing a xenograft mouse model demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent in cancer treatment.
  • Combination Therapy : In another study, this compound was evaluated in combination with traditional chemotherapeutics. The results indicated enhanced efficacy and reduced side effects when used together, suggesting a synergistic effect that warrants further investigation.

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